Levulinic-d5 Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

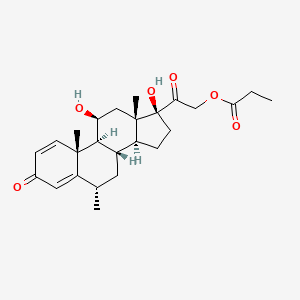

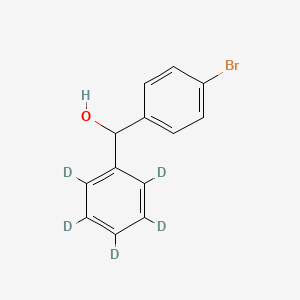

Levulinic-d5 Acid, also known as 4-Oxovaleric acid-d5, is the deuterium labeled Levulinic acid . Levulinic acid is a precursor for the synthesis of biofuels, such as ethyl levulinate .

Synthesis Analysis

Levulinic acid can be produced from renewable resources through biorefinery processes . The primary challenge in biorefinery is the separation of Levulinic acid from other biomass products . The synthesis of Levulinic acid on the laboratory scale has been investigated extensively using homogeneous or heterogeneous catalysts .

Molecular Structure Analysis

The molecular structure of Levulinic acid consists of a carboxylic acid group and a ketone group . The presence of these functional groups results in interesting reactivity patterns .

Chemical Reactions Analysis

Levulinic acid is a multipurpose platform chemical that is currently used in a wide variety of applications . It has wider convertibility to a large number of commodity chemicals . The carbonyl group of Levulinic acid has been highlighted for its reactions .

Physical And Chemical Properties Analysis

Levulinic acid is a yellow to brown liquid that may congeal, characterized by a mild caramellic odor . It has a melting point of 30-33 °C and a boiling point of 245.00 to 246.00 °C at 760.00 mm Hg .

作用機序

Safety and Hazards

Levulinic acid is classified as an irritant according to the GHS classification . It may cause harm if swallowed, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

Levulinic acid is one of the most promising biomass-derived platform chemicals owing to its wider convertibility to a large number of commodity chemicals . Efforts should be made to develop robust catalysts and reaction systems in order to improve the reaction selectivity . The mechanisms of Levulinic acid formation from various feedstocks are also significantly important to guide the intensification of the process .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Levulinic-d5 Acid can be achieved through the oxidation of levulinic-d5 aldehyde using a suitable oxidizing agent.", "Starting Materials": [ "Levulinic-d5 aldehyde", "Oxidizing agent (e.g. potassium permanganate, hydrogen peroxide, etc.)", "Solvent (e.g. water, ethanol, etc.)" ], "Reaction": [ "Dissolve levulinic-d5 aldehyde in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a suitable temperature and pH", "Monitor the progress of the reaction using suitable analytical techniques (e.g. TLC, HPLC, etc.)", "Once the reaction is complete, isolate the product by filtration or extraction", "Purify the product using suitable techniques (e.g. recrystallization, chromatography, etc.)", "Characterize the product using suitable analytical techniques (e.g. NMR, IR, MS, etc.)" ] } | |

CAS番号 |

1206185-52-5 |

製品名 |

Levulinic-d5 Acid |

分子式 |

C5H8O3 |

分子量 |

121.147 |

IUPAC名 |

3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |

InChI |

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |

InChIキー |

JOOXCMJARBKPKM-ZBJDZAJPSA-N |

SMILES |

CC(=O)CCC(=O)O |

同義語 |

3-Acetylpropionic-d5 Acid; 3-Oxobutanecarboxylic-d5 Acid; 4-Ketovaleric-d5 Acid; 4-Oxopentanoic-d5 Acid; 4-Oxovaleric-d5 Acid; Laevulinic-d5 Acid; Levulic-d5 Acid; NSC 3716; β-Acetylpropionic-d5 Acid; γ-Ketovaleric-d5 Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。